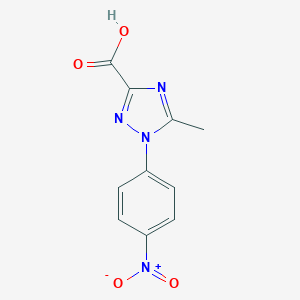

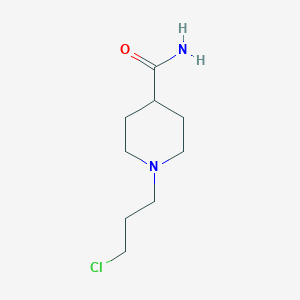

5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid (MNTPCA) is an organic compound commonly used in the synthesis of pharmaceuticals and other organic compounds. It is an important intermediate in the synthesis of many drug molecules and is widely used in the laboratory for various applications.

Applications De Recherche Scientifique

Application in Organic Synthesis

Field

This application falls under the field of Organic Chemistry , specifically in the area of Organic Synthesis .

Summary of the Application

The compound “5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid” can be used as a starting material in the synthesis of other organic compounds .

Method of Application

One example of its use is in the reaction with N-phenylhydrazinecarbothioamide in boiling ethanol containing a catalytic amount of concentrated hydrochloric acid. This reaction yields a compound known as (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide .

Results or Outcomes

The reaction mentioned above was carried out for 4 hours and resulted in an 88% yield .

Application in the Synthesis of Oximes

Field

This application also falls under the field of Organic Chemistry , specifically in the area of Oxime Synthesis .

Summary of the Application

The compound “5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid” can be used in the synthesis of oximes .

Method of Application

The compound reacts with excess hydroxylamine hydrochloride (2 mole equivalents) in dry ethanol to afford (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime .

Results or Outcomes

The reaction mentioned above resulted in an 86% yield .

Application in the Synthesis of Chalcone Derivatives

Field

This application falls under the field of Medicinal Chemistry , specifically in the area of Drug Synthesis .

Summary of the Application

The compound “5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid” can be used in the synthesis of chalcone derivatives . Chalcones are aromatic compounds that display a variety of pharmacological properties .

Method of Application

The specific method of application is not mentioned in the source . However, chalcones are typically synthesized through the Claisen-Schmidt condensation of an appropriate ketone and an aldehyde.

Results or Outcomes

Chalcone derivatives have potential applications in the treatment of various disorders, including viral disorders, cardiovascular diseases, parasitic infections, and stomach cancer .

Application in the Synthesis of Indole Derivatives

Field

This application also falls under the field of Medicinal Chemistry , specifically in the area of Drug Synthesis .

Summary of the Application

While the compound “5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid” is not directly mentioned in the source, it’s plausible that it could be used in the synthesis of indole derivatives . Indole is a key structural motif in many biologically active compounds .

Method of Application

The specific method of application is not mentioned in the source . However, indole derivatives are typically synthesized through the Fischer indole synthesis or the Madelung synthesis.

Results or Outcomes

Indole derivatives possess various biological activities and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Application in the Synthesis of Thiosemicarbazones

Field

This application falls under the field of Organic Chemistry , specifically in the area of Thiosemicarbazone Synthesis .

Summary of the Application

The compound “5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid” can be used in the synthesis of thiosemicarbazones . Thiosemicarbazones are compounds that display a variety of biological implications, structural diversity, and ion-sensing capability .

Method of Application

The compound reacts with N-phenylhydrazinecarbothioamide in boiling ethanol containing a catalytic amount of concentrated hydrochloric acid to afford (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide .

Results or Outcomes

The reaction mentioned above was carried out for 4 hours and resulted in an 88% yield . Thiosemicarbazones and their metal complexes act as antibacterial, antifungal, antiviral, and anti-inflammatory agents .

Application in the Synthesis of Oximes with Divergent Reactivity

Summary of the Application

The compound “5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid” can be used in the synthesis of oximes with divergent reactivity . Oximes are a class of imines with unique properties and act as nucleophiles due to the presence of nitrogen and oxygen atoms .

Results or Outcomes

The reaction mentioned above resulted in an 86% yield . Oximes have significant potential as acetylcholinesterase reactivators and in the cure for several diseases .

Propriétés

IUPAC Name |

5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c1-6-11-9(10(15)16)12-13(6)7-2-4-8(5-3-7)14(17)18/h2-5H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPQLGNAAHYBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377666 |

Source

|

| Record name | 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

CAS RN |

1025-88-3 |

Source

|

| Record name | 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)

![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)